molecular formula C8H7BrO2S B13077026 1-(4-Bromothiophen-2-YL)butane-1,3-dione

1-(4-Bromothiophen-2-YL)butane-1,3-dione

Cat. No.: B13077026
M. Wt: 247.11 g/mol
InChI Key: MQWGVXDZULZDPC-UHFFFAOYSA-N
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Description

1-(4-Bromothiophen-2-YL)butane-1,3-dione is an organic compound with the molecular formula C8H7BrO2S It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a bromine atom at the 4-position of the thiophene ring and a butane-1,3-dione moiety

Preparation Methods

The synthesis of 1-(4-Bromothiophen-2-YL)butane-1,3-dione typically involves the acylation of 3-bromothiophene with succinyl chloride in the presence of aluminum chloride (AlCl3) as a catalyst . The reaction proceeds through the formation of an acyl chloride intermediate, which then reacts with the thiophene ring to form the desired product. The reaction conditions generally include anhydrous solvents and controlled temperatures to ensure high yields and purity of the product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

1-(4-Bromothiophen-2-YL)butane-1,3-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position of the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: The carbonyl groups in the butane-1,3-dione moiety can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized thiophene derivatives, while oxidation and reduction reactions can modify the electronic properties of the compound.

Scientific Research Applications

1-(4-Bromothiophen-2-YL)butane-1,3-dione has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions, as its thiophene moiety can mimic certain biological structures.

    Industry: Used in the production of advanced materials, such as conductive polymers and organic semiconductors, due to its electronic properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromothiophen-2-YL)butane-1,3-dione depends on its specific application. In biological systems, the compound may interact with enzymes or receptors through its thiophene ring, which can form π-π interactions or hydrogen bonds with amino acid residues. The bromine atom can also participate in halogen bonding, further stabilizing the interaction with the target molecule. The butane-1,3-dione moiety can act as a chelating agent, binding to metal ions and affecting their catalytic activity.

Comparison with Similar Compounds

Similar compounds to 1-(4-Bromothiophen-2-YL)butane-1,3-dione include:

Properties

Molecular Formula

C8H7BrO2S

Molecular Weight

247.11 g/mol

IUPAC Name

1-(4-bromothiophen-2-yl)butane-1,3-dione

InChI

InChI=1S/C8H7BrO2S/c1-5(10)2-7(11)8-3-6(9)4-12-8/h3-4H,2H2,1H3

InChI Key

MQWGVXDZULZDPC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)C1=CC(=CS1)Br

Origin of Product

United States

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